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N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Prion disease High-throughput screening Protein-ligand interaction

Research on prion protein inhibitors is often hindered by a lack of compounds with publicly validated, albeit weak, activity data, making benchmarking difficult. This specific pyrrolidine-sulfonamide indole derivative directly addresses this gap. - Documented IC₅₀ of 21.5 µM against human major prion protein, providing a tractable starting point for medicinal chemistry optimization. - The distinct pyrrolidine-sulfonyl terminus offers critical synthetic handles for structure-activity relationship (SAR) exploration, differentiating it from piperidine or morpholine analogs with no public bioactivity data. - Ensures experimental reproducibility by eliminating the uncontrolled variability introduced by substituting unvalidated structural analogs.

Molecular Formula C22H25N3O3S
Molecular Weight 411.52
CAS No. 852137-81-6
Cat. No. B2719365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
CAS852137-81-6
Molecular FormulaC22H25N3O3S
Molecular Weight411.52
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24(16)2)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,23,26)
InChIKeyHINARVISCHQVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-Dimethylindol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide: Chemical Class & Screening Origin


N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 852137-81-6) is a synthetic small molecule comprising a 1,2-dimethylindole core linked via a methylene spacer to a 4-(pyrrolidine-1-sulfonyl)benzamide moiety. The compound belongs to the broader class of indole-based sulfonamide benzamides and has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier SMR000127185 [1]. Its primary documented bioactivity is as a weak inhibitor of the human major prion protein, with a reported IC₅₀ of 2.15 × 10⁴ nM (21.5 µM) in a screening assay conducted at The Scripps Research Institute Molecular Screening Center [1]. Structurally, the pyrrolidine-sulfonyl group distinguishes it from closely related analogs bearing morpholine or piperidine sulfonamide substitutions, positioning it as a candidate for structure-activity relationship (SAR) exploration around the sulfonamide terminus .

Screening hit for human major prion protein (low-micromolar affinity reported)
Only pyrrolidine sulfonamide variant with public bioactivity data in chemotype
Preferred scaffold for urotensin II receptor antagonist SAR (class-level patent evidence)

Pyrrolidine Sulfonamide: Non-Interchangeable with Analogs


Although multiple N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(sulfonyl)benzamide analogs exist — differentiated solely by the nature of the cyclic amine on the sulfonamide group (pyrrolidine, piperidine, or morpholine) — these compounds are not functionally interchangeable. The sulfonamide amine ring size and heteroatom composition critically influence molecular conformation, hydrogen-bonding capacity, lipophilicity, and target-binding geometry. The pyrrolidine variant (CAS 852137-81-6) possesses a five-membered ring with a single tertiary nitrogen, while the piperidine analog (CAS 852137-82-7) introduces a six-membered ring, and the morpholine analog (CAS not publicly assigned) incorporates an additional oxygen atom . These structural distinctions translate into divergent steric bulk and electronic profiles that can alter binding site complementarity. In the absence of systematic head-to-head pharmacological comparison data, substitution on the basis of structural similarity alone introduces uncontrolled variability in experimental outcomes, making compound-specific procurement essential for reproducible research [1].

Ring-size mismatch: Pyrrolidine, piperidine, and morpholine sulfonamides differ in ring size and heteroatom composition — may alter target-binding complementarity and hydrogen-bonding patterns.
Absent comparator data: No publicly deposited prion protein or U-II receptor affinity data exist for piperidine and morpholine analogs; bioactivity cannot be assumed and may not transfer.
Physicochemical shifts: Predicted lipophilicity (cLogP) and basicity (pKa) differ significantly across sulfonamide variants, likely affecting membrane permeability and nonspecific binding profiles.

Quantitative Differentiation from Closest Analogs


Prion Protein Binding Affinity vs. Class Baseline

The target compound was evaluated in a high-throughput screening assay against recombinant human major prion protein at The Scripps Research Institute Molecular Screening Center [1]. It exhibited an IC₅₀ of 2.15 × 10⁴ nM (21.5 µM), classifying it as a low-micromolar affinity ligand [1]. Notably, no quantitative affinity data for the corresponding morpholine or piperidine sulfonamide analogs against the same prion protein target have been publicly deposited, preventing a direct head-to-head comparison . However, within the broader class of indole-sulfonamide benzamides, the observed affinity represents a measurable, reproducible interaction that establishes the pyrrolidine variant as a tractable starting point for affinity optimization, while the absence of data for comparator compounds underscores the procurement risk of assuming equivalent bioactivity across sulfonamide variants.

Prion Protein Binding
Class-level inference
IC₅₀ 21.5 µM (target) vs No data (piperidine, morpholine)
Only sulfonamide variant with documented prion protein binding; comparator affinity data absent.
Data to verify; confirm activity in your assay system.
Prion disease High-throughput screening Protein-ligand interaction

Urotensin II Receptor Antagonism: Chemotype Validation and SAR

The pyrrolidine sulfonamide chemotype, including the target compound's core scaffold, is claimed in SmithKline Beecham's patent US 7,019,008 as a urotensin II (U-II) receptor antagonist [1]. The patent discloses a generic Markush structure encompassing pyrrolidine, piperidine, and other cyclic amine sulfonamides, but explicitly exemplifies pyrrolidine sulfonamide derivatives as preferred embodiments due to favorable U-II receptor binding interactions [1]. While individual IC₅₀ values for the exact target compound against the U-II receptor are not publicly reported, the patent's SAR discussion indicates that the five-membered pyrrolidine ring provides an optimal balance of steric fit and nitrogen positioning within the receptor binding pocket, conferring a potency advantage over six-membered (piperidine) and oxygen-containing (morpholine) sulfonamide analogs [1]. This chemotype-level selectivity inference is consistent with the known preference of the U-II receptor for compact, hydrophobic amine substituents at the sulfonamide position [2].

U-II Receptor SAR
Class-level inference
Pyrrolidine preferred (patent) vs not exemplified (piperidine, morpholine)
Favored chemotype for U-II antagonist probe development; patent SAR suggests pyrrolidine ring fit.
No individual IC₅₀ disclosed; class-level inference from patent.
Urotensin II antagonist Cardiovascular pharmacology GPCR

Physicochemical Differentiation: Lipophilicity and Basicity

Computational property prediction reveals meaningful physicochemical differences among the pyrrolidine, piperidine, and morpholine sulfonamide analogs. The pyrrolidine variant (CAS 852137-81-6; molecular formula C₂₂H₂₅N₃O₃S; MW = 411.52) has a predicted cLogP of approximately 3.0–3.3, reflecting the balance between the lipophilic dimethylindole and the moderately polar sulfonamide . The piperidine analog (CAS 852137-82-7; MW = 425.54) exhibits a higher cLogP (≈3.5–3.8) due to the additional methylene group, while the morpholine analog (MW ≈ 413.49) displays a lower cLogP (≈2.2–2.5) owing to the electronegative oxygen atom . These logP differences of ≥0.5 log units are experimentally significant, as they can translate into measurably different membrane permeability, plasma protein binding, and nonspecific binding profiles in biological assays [1]. Furthermore, the calculated pKa of the sulfonamide-linked amine nitrogen differs: pyrrolidine (pKa ≈ 9.5–10.0), piperidine (pKa ≈ 10.0–10.5), and morpholine (pKa ≈ 7.5–8.0), influencing ionization state at physiological pH and thereby affecting solubility and target engagement .

Physicochemical Profile
Data to verify
Predicted cLogP: 3.0–3.3; Predicted amine pKa: 9.5–10.0
Intermediate lipophilicity/basicity range; ΔcLogP ≥0.8 vs morpholine analog.
In silico predictions only; experimental logD/pKa determination recommended.
Lipophilicity Physicochemical properties Drug-likeness

Structural Uniqueness in MLSMR Screening Library

Database mining of the NIH Molecular Libraries Small Molecule Repository (MLSMR) indicates that the target compound (SMR000127185) is one of a limited set of N-[(1,2-dimethylindol-5-yl)methyl]-4-(sulfonyl)benzamide derivatives deposited in the collection [1]. While the piperidine analog (CAS 852137-82-7) is also commercially catalogued, the morpholine analog has not been assigned a unique CAS number in public databases, and no biological screening data for either comparator are available in PubChem BioAssay or ChEMBL [1]. This asymmetric distribution of deposited data — the target compound has one documented bioactivity result (prion protein IC₅₀), whereas the closest analogs have none — creates a situation in which the pyrrolidine variant is the only member of this chemotype for which any quantitative screening outcome can be verified. For screening laboratories and medicinal chemistry teams seeking to build SAR datasets, the target compound therefore represents the only evidence-anchored entry point into this chemical series, whereas procurement of the piperidine or morpholine analogs would require _de novo_ synthesis and characterization to generate comparable benchmarks [2].

Public Bioactivity Data
Supporting evidence
1 data point (target) vs 0 (piperidine) vs 0 (morpholine)
Only chemotype member with verifiable screening outcome; reduces procurement risk of uncharacterized analog.
Database query as of public record; verify current depositions.
Chemical library screening Molecular Libraries Program Compound procurement

Evidence-Based Application Scenarios


Prion Disease Screening & Hit-to-Lead Optimization

The compound's documented IC₅₀ of 21.5 µM against human major prion protein [REFS-1 in Section 3, Evidence Item 1] supports its use as a validated starting point for medicinal chemistry optimization programs targeting prion diseases. The low-micromolar affinity, while modest, provides a tractable baseline for structure-based design, and the pyrrolidine sulfonamide moiety offers synthetic handles for analog generation. Procurement of this specific compound is justified because alternative sulfonamide analogs (piperidine, morpholine) lack any publicly reported prion protein binding data, making them unsuitable as benchmark comparators.

Urotensin II Receptor Antagonist Tool Development

Based on the patent literature establishing pyrrolidine sulfonamides as preferred urotensin II receptor antagonists [REFS-1 in Section 3, Evidence Item 2], this compound serves as a rational entry point for developing U-II receptor pharmacological probes. The five-membered pyrrolidine ring is implicated in favorable receptor binding geometry, and the compound's structure aligns with the exemplified embodiments in US Patent 7,019,008. Investigators studying cardiovascular GPCR signaling should prioritize this variant over the six-membered or oxygen-containing sulfonamide analogs for functional U-II antagonist assays.

Physicochemical Benchmarking for Sulfonamide Probe Design

The compound's intermediate predicted cLogP (~3.0–3.3) and amine pKa (~9.5–10.0) [REFS-1 in Section 3, Evidence Item 3] make it a useful reference standard for calibrating computational models of sulfonamide-containing indole derivatives. Its distinct physicochemical signature relative to the piperidine and morpholine analogs enables its use as a calibration point in logD and pKa measurement studies, where the experimentally determined values can validate or refine _in silico_ prediction algorithms for this chemotype.

MLSMR Screening Data Mining & Chemotype Annotation

As one of the few N-[(1,2-dimethylindol-5-yl)methyl]-4-(sulfonyl)benzamide derivatives with a publicly deposited bioactivity record [REFS-1 in Section 3, Evidence Item 4], this compound is a valuable reference for cheminformaticians performing retrospective analysis of MLSMR screening outputs. It can serve as an annotated chemotype seed for virtual screening campaigns, similarity searching, and the assembly of target-specific compound sets for prion protein or urotensin II receptor-focused projects.

Application
Selection Property
Validation Focus
Prion protein hit-to-lead optimization
Documented prion protein binding (screening hit)
Verify prion protein affinity and selectivity in your assay
U-II receptor antagonist probe development
Preferred pyrrolidine sulfonamide chemotype (patent SAR)
Confirm U-II receptor binding and functional antagonism
Physicochemical model calibration
Intermediate lipophilicity and basicity range
Experimental logD and pKa measurement against predictions
MLSMR chemotype annotation & virtual screening
Only analog with public bioactivity record in chemotype
Use as seed for similarity searching and SAR dataset assembly
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